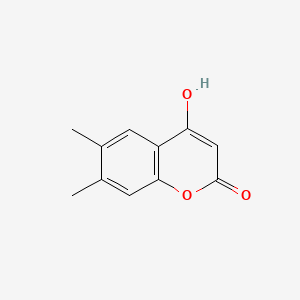

4-Hydroxy-6,7-dimethylcoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

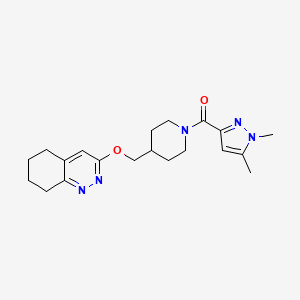

4-Hydroxy-6,7-dimethylcoumarin is a chemical compound with the empirical formula C11H12O4 . It has been used to investigate its biological activity against bacteria and fungi . It may be used for the following syntheses: 6,7-dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one .

Synthesis Analysis

Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . High yields were achieved when methyl groups were introduced at the 6 and 7 positions of the parent coumarin structure .

Molecular Structure Analysis

The molecular weight of this compound is 208.21 . The SMILES string representation is Cc1cc2OC(=O)C=C(O)c2cc1C . The InChI representation is 1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3 .

Chemical Reactions Analysis

This compound may be used for the following syntheses: 6,7-dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one . It is evident from the topography of 4-hydroxycoumarin that it possesses both electrophilic and nucleophilic properties .

Physical And Chemical Properties Analysis

This compound is a white powder . Its melting point is between 250-256 °C . It should be stored at 0-8°C .

Scientific Research Applications

Microwave-Assisted Preparation and Anticancer Assay

4-Hydroxy-6,7-dimethylcoumarin derivatives have been synthesized through both traditional and microwave-assisted methods. These compounds, including 5-hydroxy-4,7-dimethylcoumarin and its variants, were evaluated for their anticancer activities. Such derivatives show potential in cancer research, particularly in accelerating the synthesis process and assessing their efficacy against cancer cells (Ostrowska et al., 2014).

Fluorescent Probes for Biological Systems

Dihydroxycoumarins, including 6,7-dihydroxycoumarin, have been utilized as highly selective fluorescent probes. They are effective in detecting specific radicals like 4-hydroxy-TEMPO in aqueous solutions, showcasing their significance in biological and clinical research for sensitive and selective detection purposes (Żamojć et al., 2015).

Glycosylation Studies in Hairy Root Cultures

Research involving the glycosylation of hydroxylcoumarin, including derivatives like 7-hydroxy-4-methylcoumarin and 7-hydroxy-3,4-dimethylcoumarin, was conducted using hairy roots of Polygonum multiflorum. This study highlights the application of coumarin derivatives in plant-based biochemical processes (Yu et al., 2008).

Synthesis and In Vitro Cytotoxicity Assessment

Studies on the synthesis and cytotoxicity of 5-hydroxycoumarin derivatives, including 6-acetyl-8-bromo-5-hydroxy-4,7-dimethylcoumarin, indicate their potential as active compounds against human cancer cell lines. These derivatives exhibit notable in vitro cytotoxicity, especially against human prostate cancer cells (Ostrowska et al., 2017).

Anti-Larvicidal and Anti-Bacterial Studies

Coumarin derivatives, like 7-hydroxy-4-methylcoumarin and 4,7-dimethylcoumarin, have been synthesized and evaluated for their anti-larvicidal and anti-microbial activities. These studies underscore their potential in biological control and as anti-microbial agents (Prabha & Nagarajan, 2016).

Antiviral Activity Evaluations

Research into 4-hydroxycoumarin derivatives, including their synthesis and in vitro anti-DNA and RNA virus activity evaluations, has revealed potential antiviral properties. These studies contribute to understanding the therapeutic potential of these compounds in treating viral infections (Završnik et al., 2011).

Solid State Structure and Characterization

The solid-state structure of compounds like 5-[2-(N,N-diethylamino)ethoxy]-4,7-dimethylcoumarin has been studied, revealing insights into their molecular structure and interactions. Such research aids in the understanding of the physical and chemical properties of coumarin derivatives (Ostrowska et al., 2015).

Hydration Dynamics in Biological Systems

The use of coumarin derivatives, like 6,7-dimethoxy-coumarin, as fluorescence reporters in biological systems, offers insights into micro-environment sensitivity and hydration dynamics. This research is significant in understanding the interaction of these compounds with biological systems (Ghose et al., 2018).

Mechanism of Action

Target of Action

4-Hydroxy-6,7-dimethylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and therapeutic properties Coumarins are known to interact with various enzymes and proteins, influencing numerous biological processes .

Mode of Action

It’s known that 4-hydroxycoumarins, a class of compounds to which this compound belongs, act by inhibiting vitamin k epoxide reductase . This enzyme is crucial for the recycling of vitamin K, an essential factor for blood clotting .

Biochemical Pathways

This compound, like other coumarins, plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection

Pharmacokinetics

Coumarins are generally well-absorbed and widely distributed in the body, undergoing extensive metabolism primarily in the liver .

Result of Action

This compound has been used to investigate its biological activity against bacteria and fungi .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the fluorescence properties of coumarins, including this compound, can be influenced by the microenvironment’s polarity and pH .

Future Directions

4-Hydroxycoumarin derivatives are principal starting material in the area of organic synthesis . They were widely used for their synthetic endpoint , but also for their special biological activities . Therefore, future research could focus on exploring more biological activities of 4-Hydroxy-6,7-dimethylcoumarin and its derivatives.

properties

IUPAC Name |

4-hydroxy-6,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHZQBMBPNZPEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55004-77-8 |

Source

|

| Record name | 4-Hydroxy-6,7-dimethylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2468861.png)

![3,9,12,12-tetramethyl-6,7,8,9-tetrahydro-10H-6,9-methanoazepino[1,2-a]benzimidazol-10-one](/img/structure/B2468863.png)

![2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2468870.png)

![N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2468873.png)

![2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2468874.png)

![N-[(4,4-Difluorooxolan-2-yl)methyl]but-2-ynamide](/img/structure/B2468877.png)

![1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone](/img/structure/B2468880.png)

![N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2468881.png)